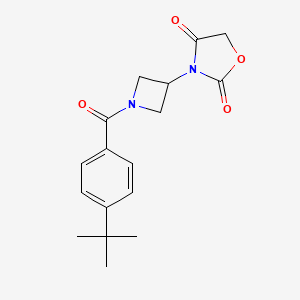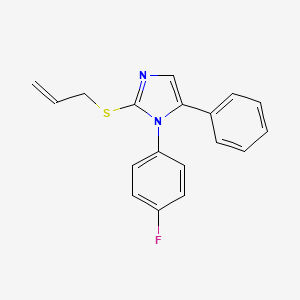
2-(allylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(allylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole is a useful research compound. Its molecular formula is C18H15FN2S and its molecular weight is 310.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity
2-(allylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole is part of a broader class of compounds known for their versatile synthesis and significant bioactivity. A closely related compound, 4,5-diaryl-2-(substituted thio)-1H-imidazoles, has been synthesized and evaluated for its anti-inflammatory and analgesic properties. These compounds have shown potency greater than conventional drugs like phenylbutazone and indomethacin in animal assays, highlighting the therapeutic potential of this chemical scaffold in treating conditions like arthritis and pain (Sharpe et al., 1985).
Targeting Kinase Inhibition
Further research into the structural class of 2-alkylsulfanyl-4-(4-fluorophenyl)imidazoles has demonstrated their ability to inhibit p38 MAP kinase and TNF-α release, with some derivatives showing potent inhibitory activity in low nanomolar ranges. These findings suggest potential applications in managing diseases associated with excessive kinase activity and inflammation (Koch et al., 2008).
Catalytic Applications
In catalysis, chiral imidazoline-phosphine ligands derived from the imidazole framework have been developed, showcasing the utility of these compounds in asymmetric syntheses. Specifically, these ligands have been employed in palladium-catalyzed enantioselective allylic alkylations, demonstrating high yields and enantioselectivities. This indicates the role of imidazole derivatives in facilitating stereoselective organic transformations, a key aspect of medicinal chemistry and drug synthesis (Mei et al., 2011).
Anticancer Activity
Imidazole derivatives, including those with modifications at the 4-fluorophenyl position, have been explored for their anticancer properties. For example, 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters have shown considerable antiproliferative effects against various breast cancer cell lines, outperforming reference compounds like cisplatin. This underscores the potential of such compounds in the development of new cancer therapeutics (Karthikeyan et al., 2017).
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-phenyl-2-prop-2-enylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2S/c1-2-12-22-18-20-13-17(14-6-4-3-5-7-14)21(18)16-10-8-15(19)9-11-16/h2-11,13H,1,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKXWUBKHWRGRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2834319.png)
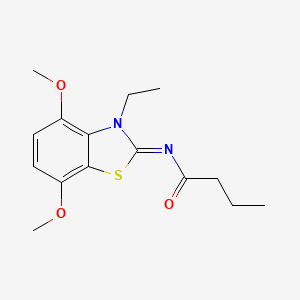

![Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2834324.png)
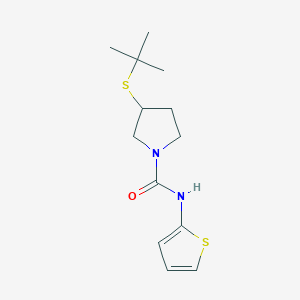

![7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2834329.png)
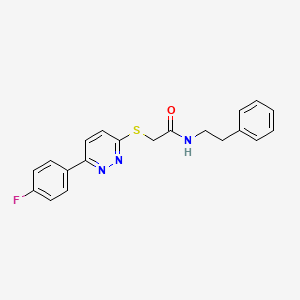
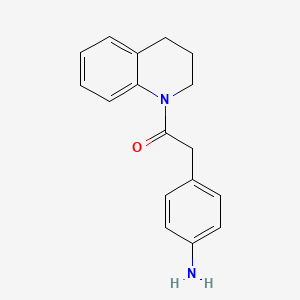
![tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate](/img/structure/B2834334.png)
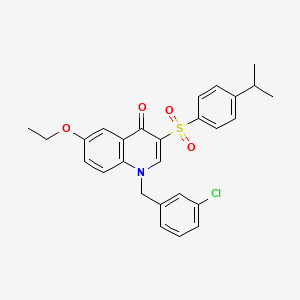
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2834336.png)
